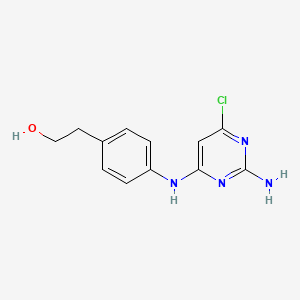

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol

Description

Properties

CAS No. |

93003-21-5 |

|---|---|

Molecular Formula |

C12H13ClN4O |

Molecular Weight |

264.71 g/mol |

IUPAC Name |

2-[4-[(2-amino-6-chloropyrimidin-4-yl)amino]phenyl]ethanol |

InChI |

InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6H2,(H3,14,15,16,17) |

InChI Key |

HZLDUIHOWXNNNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCO)NC2=CC(=NC(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Aminophenyl)ethanol Intermediate

This intermediate is a crucial building block for the target compound.

- Method: Reduction of 4-nitrobenzeneethanol to 2-(4-aminophenyl)ethanol.

- Reaction conditions: Catalytic hydrogenation using Pt-SnO2/C catalyst in methanol with hydrochloric acid at 68 °C, maintaining pH ~7 with sodium hydroxide.

- Process: Nitro group reduction to amino group under reflux, followed by filtration to remove catalyst and recovery of methanol by distillation.

- Yield: High, approximately 99.7%.

- Reference: Patent CN108840802 details this method with precise stoichiometry and conditions.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzeneethanol, Pt-SnO2/C, HCl, MeOH, 68 °C | Catalytic hydrogenation to amine | 99.7 |

| 2 | NaOH to adjust pH | Neutralization and isolation | - |

Formation of the Pyrimidine Core with Chlorine and Amino Substituents

- Starting materials: 4-aminobenzonitrile and 2,6-dichloropyrimidin-4-amine or related pyrimidine precursors.

- Key reaction: Nucleophilic aromatic substitution (SNAr) where the amino group of 4-aminobenzonitrile attacks the chloropyrimidine ring.

- Conditions: Heating in solvents such as 2-butanol or acetonitrile at reflux temperatures (around 80–102 °C) for extended periods (up to 20 hours).

- Isolation: Cooling the reaction mixture to precipitate the product, filtration, washing, and drying.

- Yield: Moderate to good, around 70–73%.

- Reference: Detailed in experimental procedures for related pyrimidine derivatives.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Aminobenzonitrile, 2,6-dichloropyrimidin-4-amine, 2-butanol, reflux (102 °C), 20 h | SNAr reaction forming pyrimidinyl aniline | 73 |

Chlorination of Hydroxypyrimidine to Chloro Derivative

- Reagents: Phosphorus oxychloride (POCl3) used to convert hydroxypyrimidine intermediates to chloropyrimidines.

- Conditions: Heating at 80–97 °C for 7–18 hours.

- Workup: Distillation of excess POCl3, neutralization with aqueous potassium carbonate, filtration, and drying.

- Yield: High, typically above 70%.

- Reference: Experimental details from patent literature.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hydroxypyrimidine intermediate, POCl3, 80–97 °C, 7–18 h | Chlorination of pyrimidine ring | 70–80 |

Coupling of 2-(4-Aminophenyl)ethanol with Chloropyrimidine

- Reaction: Nucleophilic substitution of the 4-chloropyrimidine with the amino group of 2-(4-aminophenyl)ethanol.

- Solvents: Acetic acid/water mixtures or polar aprotic solvents.

- Conditions: Stirring at room temperature or mild heating overnight.

- Purification: Extraction with dichloromethane, washing, drying, and silica gel chromatography.

- Yield: Variable, often moderate (around 17% in one reported case with related compounds), optimization needed.

- Reference: Synthetic route for related pyrimidine derivatives with aminoethanol substituents.

Alternative Synthetic Routes and Bromination

- Bromination of amino-chloropyrimidine derivatives can be performed using bromine or N-bromosuccinimide in methanol at low temperatures (0–5 °C) to introduce bromo substituents selectively.

- This step is relevant for analog synthesis and can precede or follow coupling steps depending on target substitution pattern.

- Reference: Patent and experimental data on bromination of pyrimidine derivatives.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(4-Aminophenyl)ethanol | Catalytic hydrogenation of 4-nitrobenzeneethanol, Pt-SnO2/C, MeOH, HCl, 68 °C | 99.7 | High purity, essential intermediate |

| 2 | 4-(4-Aminophenylamino)pyrimidine derivative | 4-Aminobenzonitrile + 2,6-dichloropyrimidin-4-amine, reflux in 2-butanol (102 °C) | 73 | SNAr reaction forming pyrimidine core |

| 3 | 6-Chloropyrimidine intermediate | Phosphorus oxychloride, 80–97 °C, 7–18 h | 70–80 | Chlorination of hydroxypyrimidine |

| 4 | Final coupling to form target compound | Aminoethanol + chloropyrimidine, acetic acid/water, rt, overnight | ~17 (reported) | Requires purification by chromatography |

Research Findings and Optimization Notes

- The reduction of nitro to amino group in 2-(4-aminophenyl)ethanol is highly efficient and scalable.

- The SNAr reaction to form the pyrimidine-aniline linkage is sensitive to solvent and temperature; polar solvents and controlled reflux improve yields.

- Chlorination with POCl3 is a robust method to introduce the chloro substituent on the pyrimidine ring.

- Coupling of the aminoethanol moiety to the chloropyrimidine is less efficient and may require optimization of solvent, temperature, and purification techniques.

- Bromination steps are useful for derivative synthesis but must be carefully controlled to avoid over-bromination.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development. For instance, studies have shown that pyrimidine derivatives can exhibit anti-cancer properties, and compounds similar to 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol have been evaluated for their efficacy against various cancer cell lines.

Mechanism of Action

The mechanism of action typically involves the inhibition or activation of enzymes or receptors associated with disease pathways. For example, research indicates that compounds with similar structures can modulate signal transduction pathways, affecting gene expression and cellular metabolism.

Biological Research

Cellular Mechanisms

In biological research, this compound is utilized to elucidate the mechanisms of action of pyrimidine derivatives. Studies often focus on how these compounds influence cellular processes such as apoptosis, proliferation, and differentiation. The ability of this compound to affect these processes is critical for understanding its role in disease models.

Case Study: Anticancer Activity

A notable case study involved the evaluation of similar pyrimidine derivatives in inhibiting tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor size by inducing apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural analogs vary in substituents, linker groups, and heterocyclic systems, leading to distinct properties. Key examples include:

Table 1: Structural Features of Selected Pyrimidine Derivatives

*Calculated based on molecular formulas.

Key Observations:

- Ethanol vs.

- Phenyl vs. Piperazine/Cyclopentene Linkers: The phenyl group in the target compound enhances lipophilicity compared to piperazine () or cyclopentene () linkers, which may improve membrane permeability .

- Aromatic vs.

Physicochemical Properties

Hydrogen-bonding patterns, solubility, and stability differ significantly across analogs:

- Hydrogen Bonding: The target compound’s -NH₂ and -OH groups enable robust hydrogen-bonding networks, critical for crystal packing (as per Etter’s graph-set analysis) . In contrast, the piperazine-containing analog () may form stronger ionic interactions due to its basic nitrogen .

- Lipophilicity: The phenyl group in the target compound increases logP compared to the ethanol-only analog (), suggesting improved lipid solubility .

- Stability: Esters (e.g., ) are prone to hydrolysis, whereas the target compound’s ethanol group offers greater stability under physiological conditions .

Biological Activity

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 16208-01-8 |

| Molecular Formula | C12H13ClN4O |

| Molecular Weight | 264.71 g/mol |

| IUPAC Name | 2-[4-[(5-amino-6-chloropyrimidin-4-yl)amino]phenyl]ethanol |

| Canonical SMILES | C1=CC(=CC=C1CCO)NC2=C(C(=NC=N2)Cl)N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, influencing processes such as:

- Signal Transduction: The compound can interfere with pathways that regulate cell growth and differentiation.

- Gene Expression: It may alter the expression levels of genes involved in cancer progression and inflammation.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models by targeting specific kinases involved in cell proliferation.

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit kinases, which are crucial in many signaling pathways associated with cancer. For example, a study identified potent IRAK4 inhibitors derived from aminopyrimidine structures, demonstrating significant selectivity and potency (IC50 values around 27 nM) . This suggests that the compound may share similar mechanisms of action.

Case Studies and Research Findings

- In Vitro Studies:

- Molecular Docking Studies:

- Combination Therapies:

Q & A

Q. How to address hygroscopicity during storage of the compound?

Q. What computational tools predict binding modes with target proteins (e.g., kinases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.